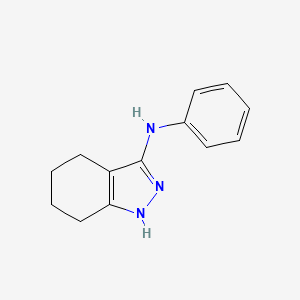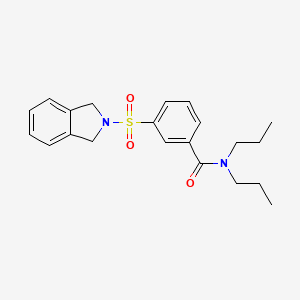![molecular formula C12H12N6S2 B5549313 5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)
5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound, due to its structural features, is of interest in various fields of chemistry and material science.
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to 5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole, often involves the use of versatile templates like 4-Bis(methylthio)methylene-2-phenyloxazol-5-one. This method includes nucleophilic ring-opening reactions followed by cyclization processes (Misra & Ila, 2010). Another approach involves copper-catalyzed intramolecular cyclization of functionalized enamides (Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure of triazole derivatives like 5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole can be elucidated using techniques like single-crystal X-ray diffraction. Such analyses reveal details about the angles and bond lengths, providing insights into the spatial arrangement of the molecule’s atoms (Yan, 2004).
Scientific Research Applications
Synthesis and Characterization
5,5'-[1,2-Phenylenebis(methylenethio)]bis-1H-1,2,4-triazole is a chemical compound utilized in various synthetic applications. For instance, it serves as a versatile template for synthesizing oxazoles and other heterocycles. This includes the synthesis of 2-phenyl-4,5-substituted oxazoles, as demonstrated by the research of Misra and Ila (2010). Their work shows the use of similar compounds for nucleophilic ring-opening of oxazolone with various nucleophiles, leading to the synthesis of diverse oxazole derivatives in the presence of silver carbonate (Misra & Ila, 2010).
Catalysis and Materials Science
In the field of materials science and catalysis, derivatives of 1,2,4-triazole have been investigated for their potential applications. For example, Ghassemzadeh et al. (2014) synthesized dinuclear copper(I) metallacycles containing bis-Schiff base ligands fused with two 1,2,4-triazole rings. These complexes were characterized and analyzed for potential applications in molecular structures and theoretical calculations (Ghassemzadeh et al., 2014).
Antimicrobial and Anticancer Research
Compounds with 1,2,4-triazole moieties have also been studied for their antimicrobial and anticancer properties. A study by Al‐Azmi and Mahmoud (2020) demonstrated the synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, which were evaluated for antimicrobial activities (Al‐Azmi & Mahmoud, 2020). Similarly, Holla et al. (2002) explored new bis-aminomercaptotriazoles and bis-triazolothiadiazoles as potential anticancer agents, demonstrating promising properties against a panel of cancer cell lines (Holla et al., 2002).
Corrosion Inhibition
Another application area is corrosion inhibition. Lagrenée et al. (2002) studied the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole for inhibiting corrosion of mild steel in acidic media. Their research provides insights into the mechanism and efficiency of triazole derivatives in protecting metals from corrosion (Lagrenée et al., 2002).
Photochromic and Fluorescence Properties
In the realm of photochemistry, compounds like 5,5'-[1,2-Phenylenebis(methylenethio)]bis-1H-1,2,4-triazole have been studied for their photochromic and fluorescence properties. For example, Taguchi et al. (2011) investigated the photochromic and fluorescence switching properties of oxidized triangle terarylenes in solution and amorphous solid states, providing valuable information for applications in materials science and analytical chemistry (Taguchi et al., 2011).
properties
IUPAC Name |
5-[[2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S2/c1-2-4-10(6-20-12-14-8-16-18-12)9(3-1)5-19-11-13-7-15-17-11/h1-4,7-8H,5-6H2,(H,13,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTWJVVVROSKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NN2)CSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[2-(1H-1,2,4-triazol-5-ylthiomethyl)phenyl]methylthio}-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)
![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)
![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)


![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)